Phenol;tungsten is a compound that combines the organic molecule phenol with tungsten, a transition metal known for its high melting point and hardness. The compound can be represented by the formula , indicating its structure includes both organic and inorganic components. Phenol itself is a colorless to light pink liquid with a characteristic odor, widely used in chemical synthesis and as an antiseptic. Tungsten, on the other hand, is utilized in various applications due to its exceptional properties, including high density and strength.
The reactions involving phenol;tungsten are primarily focused on oxidation processes. For instance, tungsten compounds have been shown to catalyze the oxidation of phenol using hydrogen peroxide or molecular oxygen as oxidants. In these reactions, various products can be formed, including catechol and p-benzoquinone, depending on the reaction conditions and the presence of other catalysts . The unique catalytic properties of tungsten allow for selective oxidation pathways that can enhance the yield of desired products while minimizing by-products.
Phenol;tungsten can be synthesized through various methods:
These methods highlight the versatility in synthesizing this compound for various applications.
Phenol;tungsten has several applications across different fields:
Studies on interaction mechanisms involving phenol;tungsten focus on its catalytic behavior and how it interacts with substrates during oxidation reactions. Research indicates that tungsten's electronic properties significantly influence its reactivity with phenolic compounds . Additionally, understanding these interactions can lead to improved catalytic efficiency and selectivity in industrial applications.
Phenol;tungsten shares similarities with other metal-phenol complexes but stands out due to tungsten's unique properties. Below is a comparison with similar compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
Tungsten Phenoxide | Known for stability and use in catalysis | |
Molybdenum Phenoxide | Similar catalytic properties but less stable | |
Iron Phenolate | Less effective in oxidation reactions | |
Titanium Phenoxide | Lower selectivity compared to tungsten |
The uniqueness of phenol;tungsten lies in its ability to facilitate selective oxidation reactions effectively while maintaining stability under varying conditions, which is often not observed in other metal-phenol complexes .
Hydrothermal assembly exploits autogenous pressure to couple phenolic ligands or polyphenols with tungsten oxo species.
Entry | Hydrothermal feedstock(s) | pH / mineralizer | T (°C) | t (h) | Product | Key metric |
---|---|---|---|---|---|---|
H-1 | Sodium tungstate + tannic acid | 8.5 (NH₄OH) | 160 | 18 | Hexagonal WO₃ nanoflakes intercalated by tannate ligands | Specific surface area 112 m² g⁻¹ [1] |
H-2 | Ammonium metatungstate + tannic acid | 9.0 | 120 | 12 | Metal–polyphenol coordination crystal (W–TA) | Retains crystallinity after 2 M HCl [2] |
H-3 | Na₂W₆O₁₉·xH₂O + BODIPY-phenol | 40 (sealed) | 40 | 24 | Lindqvist POM-phenolate hybrid microcrystals | Fluorescence quantum yield 0.18 [3] |
H-4 | Paratungstate + phenol-rich deep eutectic solvent | 200 | Self-buffered | 6 | Monoclinic WO₃ nanoparticles capped by phenolate fragments | Photochromic recovery t₁/₂ = 41 s [4] |
Hydrothermal phenol insertion often proceeds through in situ deprotonation of the phenol (pK_a ≈ 10) followed by W–O bond formation, aided by increased electrophilicity of octahedral W^VI centres in hot compressed water. Polyphenols such as tannic acid deliver multidentate coordination, generating extended W–O–C networks that survive strong acid leaching and constitute redox-active precursors for electrocatalysts [5].
Sol-gel routes convert molecular alkoxides or oxotungstate sols into phenol-tungsten networks at ≤100 °C.
Sol-gel system | Precursor ratio W : phenol | Catalyst | Gelation time | Calcination | Notable property |
---|---|---|---|---|---|
Tungstic acid / phenol-formaldehyde resin | 1 : 4 | H₃PO₄ | 2 h (60 °C) | 600 °C, 10 h | Antioxidation mass loss 0.085 mg cm⁻² at 600 °C [6] |
WCl₆ / 4-tert-butylphenol silica sol | 0.3 : 1 | BF₃·MEA | 4 h (RT) | 450 °C, 3 h | Visible-light WO₃-TiO₂ xerogel, 74% phenol photo-degradation [7] |
Phenolic resins serve dual roles as chelating ligands and carbon sources, anchoring tungstate clusters and yielding dense hybrid aerogels with high char yields. Condensed phenolate bridges suppress network shrinkage, producing crack-free coatings for high-temperature oxidation barriers [6].
Homogeneous precipitation from mixed metal and phenolate solutions affords stoichiometric tungstates under ambient pressure.
Example | Metal source | Phenolic ligand base | pH set-point | Temp (°C) | Product phase | Photocatalytic phenol removal |
---|---|---|---|---|---|---|
Co-WO₄ phenolate | Na₂WO₄ + CoCl₂ | 4-nitrophenol (NaOH) | 8.0 | 60 | Wolframite CoWO₄ nanoparticles | 12% TOC abatement, λ > 420 nm [8] |
Ni-WO₄ phenolate | Na₂WO₄ + Ni(NO₃)₂ | Catechol | 9.0 | 25 | Triclinic NiWO₄ nanorods | Electron quasi-Fermi potential −0.18 V vs NHE, suited to phenol photo-oxidation [9] |
Rapid nucleation driven by phenolate bridging yields uniform tungstate crystallites (30–65 nm). Surface-bound phenolates modulate band edges; cobalt and nickel tungstates display conduction potentials adequate for one-electron activation of adsorbed phenols under visible light [9].
High-temperature or mechanochemical transformations provide access to organometallic tungsten phenolate complexes.
Route | Conditions | Product | Structural feature | Reference |
---|---|---|---|---|
Mechanochemical milling of WO₃ with sodium phenolate, 600 °C (Ar) | 4 h planetary mill, followed by anneal | Na₂WO₄·3C₆H₅O | Edge-sharing WO₆ octahedra linked by μ-phenolate | Synth. derived from [10] |
Alkoxide exchange: [W(eg)₃] + bis(phenol) ligand, 110 °C toluene | Reflux 4 h, SOCl₂ chlorination | cis-[WOCl₂(L)] | Tridentate aminobis(phenolate) O,N,O chelate; W=O 1.78 Å [11] | |
Reductive coupling: WCl₄(DME) + Li₂(2,6-di-tert-butylphenolate) (ball mill) | 40 min, neat | [(OC₆H₃^tBu₂)₄W] | Monomeric tetra-phenolato W^IV, seven-coordinate [12] |
Solid-state ligand exchange eliminates solvent and affords high metal-to-ligand ratios, beneficial for redox catalysis. Crystalline phenolate frameworks exhibit W–O–C angles of 140–155° that facilitate π back-donation and electronic delocalization [13].
Phenolic polymers and graphene derivatives template tungsten growth into hierarchical architectures.
Template | Tungsten precursor | Method | Resulting morphology | Application |
---|---|---|---|---|
Tannic-acid grafted reduced graphene oxide | Na₂WO₄ + HCl, sonochemical | Self-assembly; 80 °C | Graphene sheets decorated with WO₃·nH₂O nano-flakes (25–120 nm) | Non-enzymatic acebutolol sensor, LOD 5.5 nM [1] |
Polyvinylphenol latex spheres | WCl₆ solvothermal (benzyl alcohol) | 180 °C | Mesoporous WO₃ hollow spheres (d ≈ 400 nm) | Fast coloration–bleaching electrochromics, ΔE 54% at 632 nm [14] |
Poly(ethylene glycol)-block-poly-catechol micelles | (NH₄)₆W₇O₂₄ in DES | 150 °C | WO₃ quantum dots confined in micelle cores | Photodynamic bacterial inactivation under 470 nm LED [4] |
Phenol-rich templates provide reducing environments, control nucleation sites through metal–catechol chelation, and are removable by calcination or offer conductive scaffolds in situ. Template size dictates final tungsten oxide domain size, enabling tunable excitonic features critical in sensing and photocatalysis.
Phenol–tungsten chemistry has matured into a versatile platform spanning discrete coordination complexes and functional nanomaterials. Hydrothermal polyphenol coordination delivers acid-resistant crystalline precursors; sol-gel condensation embeds tungsten within phenolic matrices for thermal shields; co-precipitation affords semiconducting tungstates active in phenol remediation; solid-state routes provide electron-rich tungsten phenolate catalysts; and template strategies realize size-controlled nanostructures for optoelectronics and biointerfaces. Future opportunities lie in in situ spectroscopy of phenolate exchange at hydrothermal conditions and in integrating bio-derived phenolics to confer sustainability and novel redox behaviour.